Methyl 4-(2-oxocyclohexyl)benzoate
Description
Methyl 4-(2-oxocyclohexyl)benzoate is an ester derivative featuring a benzoate core substituted with a 2-oxocyclohexyl group at the para position. The compound’s structure comprises a methyl ester group linked to a benzene ring, with a cyclohexanone moiety attached via a methylene bridge (in 5u) or directly (inferred for the target compound). Such derivatives are typically synthesized via palladium-catalyzed β-H arylation or nucleophilic substitution reactions, yielding oils or crystalline solids depending on substituent bulk and symmetry . Key characterization methods include NMR, HRMS, and X-ray crystallography (for crystalline analogs) .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 4-(2-oxocyclohexyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3 |
InChI Key |
UNQDIYZZEWUNAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Asymmetric Conjugate Addition
Reaction Mechanism and Substrate Design
The rhodium-catalyzed asymmetric conjugate addition employs (4-(methoxycarbonyl)phenyl)boronic acid and 2-cyclohexenone as key substrates. Acetylacetonatobis(ethylene)rhodium(I) (7 mol% Rh) and R-BINAP (648 mg, 0.73 mmol) facilitate enantioselective C–C bond formation at the β-position of the enone. The reaction proceeds via oxidative addition of the boronic acid to Rh(I), followed by migratory insertion into the enone and reductive elimination to yield the 2-oxocyclohexyl adduct.
Optimization of Reaction Conditions
Optimization in mesitylene at 110°C for 24 hours achieves 91% isolated yield. Critical parameters include:
- Solvent polarity : Nonpolar solvents (e.g., mesitylene) enhance Rh catalyst stability.
- Ligand-to-metal ratio : A 1:1 Rh:BINAP ratio minimizes side reactions.
- Temperature control : Excess heat promotes racemization, necessitating precise thermal regulation.
Table 1: Rh-Catalyzed Synthesis Parameters
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 7 mol% Rh | Maximizes turnover |
| Ligand | R-BINAP | >99% ee |
| Solvent | Mesitylene | 91% yield |
Transition Metal-Free Oxyallyl Cation Capture
Generation of Oxyallyl Intermediates
This method utilizes α-tosyloxy ketones, generated via [hydroxy(tosyloxy)iodo]benzene-mediated oxidation of cyclohexanone derivatives. Sonication in MeCN at 50°C for 45 minutes produces the electrophilic oxyallyl cation, which reacts with arylboronic acids.
Coupling with Arylboronic Acids
Methyl 4-boronobenzoate (0.4 mmol) reacts with the oxyallyl cation in the presence of (D)-tartaric acid (20 mol%) and triethylamine (2 equiv.), achieving 73% yield. Stereochemical control remains challenging, with racemic mixtures typically formed.
Table 2: Metal-Free Synthesis Outcomes
| Substrate | Conditions | Yield |
|---|---|---|
| Cyclohexanone | MeCN, 50°C, 45 min | 73% |
| 2-Bromocyclohexanone | CH₂Cl₂, 0°C to reflux | 90% |
Copper-Catalyzed Condensation for Benzoate Formation
Synthesis of 2-(o-Chlorophenoxy)benzoic Acid
A modified Ullmann coupling between sodium o-chlorophenoxide and sodium o-iodobenzoate in 1-pentanol at reflux forms the benzoic acid precursor. Copper powder (10 mol%) enables C–O bond formation with 68% yield.
Esterification via Steglich Reaction
The carboxylic acid intermediate undergoes esterification with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Dichloromethane solvent at 0°C minimizes diketone byproducts, yielding Methyl 4-(2-oxocyclohexyl)benzoate in 82% purity.
Photoinduced Chloroacetylation and Subsequent Oxidation
Ru(bpy)₃Cl₂-Mediated Chloroacetylation
Methyl 4-vinylbenzoate reacts with chloroform under blue LED irradiation (450–455 nm) in the presence of Ru(bpy)₃Cl₂ (1.5 mol%) and [bis(acetoxy)iodo]benzene. This radical pathway installs a 2-chloroacetyl group, later oxidized to the ketone.
Ketone Formation via Jones Oxidation
The 2-chloroacetyl intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, achieving 65% yield. Over-oxidation to carboxylic acids remains a limitation, requiring careful stoichiometric control.
Industrial-Scale Production Considerations
Continuous Flow Esterification
Pilot-scale studies utilize tubular reactors with immobilized lipases (e.g., Candida antarctica Lipase B) for continuous esterification. At 60°C and 10 bar pressure, space-time yields reach 12 g·L⁻¹·h⁻¹, though enzyme denaturation above 70°C limits long-term stability.
Solvent Recycling and Waste Management
Hexane/ethyl acetate (10:1) mixtures enable 95% solvent recovery via fractional distillation. Regulatory compliance necessitates <50 ppm residual Rh in pharmaceutical-grade batches, achieved through chelating resin chromatography.
Chemical Reactions Analysis
Types of Reactions
OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Cyclohexanone and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares Methyl 4-(2-oxocyclohexyl)benzoate with structurally related benzoate esters, focusing on substituent effects, synthetic efficiency, physicochemical properties, and applications.
Key Observations :
- Substituent Bulk and Yield : The cyclohexyl derivative (5u) exhibits a higher yield (66%) than the cyclopentyl analog (5t, 46%), suggesting that larger cycloalkane systems may improve reaction efficiency in certain synthetic routes .
- Physical State: Quinoline-piperazine derivatives (C1–C7) and phenacyl benzoates form solids due to extended conjugation and intermolecular interactions, whereas aliphatic cyclohexyl/cyclopentyl derivatives (5u, 5t) remain oils, likely due to reduced crystallinity .
Physicochemical Properties
- NMR Shifts: The 2-oxocyclohexyl group in 5u shows distinct NMR signals: δ 3.28 (q, J, CH₂ adjacent to ketone) and δ 1.69–1.59 (m, cyclohexyl protons) . Quinoline-piperazine derivatives (C1–C7) exhibit aromatic proton shifts at δ 7.96–7.30, reflecting electron-withdrawing effects of the quinoline moiety . Phenacyl benzoates (e.g., ) display downfield shifts for carbonyl groups (δ ~170–180 ppm in ¹³C NMR) due to electron-deficient environments .
Molecular Weight and Polarity :
- Cyclohexyl derivatives (e.g., 5u, ~290–300 g/mol) are heavier and more lipophilic than methoxy-oxoethyl analogs (e.g., , ~238 g/mol), impacting solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
